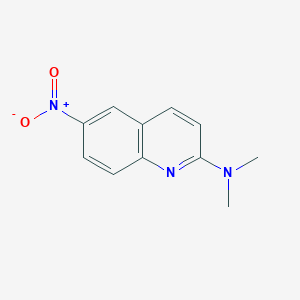

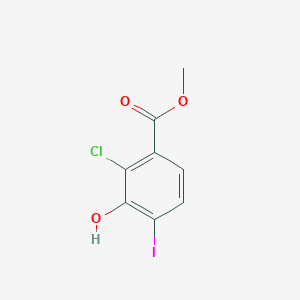

![molecular formula C19H12N6O3 B2911207 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1207015-49-3](/img/structure/B2911207.png)

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that has been studied for its potential biological activities . It has been synthesized and characterized in the context of searching for selective tankyrases (TNKSs) inhibitors .

Synthesis Analysis

The compound has been synthesized as part of a series of 6,8-disubstituted triazolo[4,3-b]pyridazines . The synthesis process was guided by structure-based optimization . Another study identified a similar compound through a screening of 16,000 molecules .Molecular Structure Analysis

The molecular structure of this compound has been studied using Hartree-Fock (HF) and density functional theory (DFT) methods with 6-31G(d) basis sets . The results were compared with experimental data .Chemical Reactions Analysis

The compound has been found to block the Lin28/let-7 interaction, which is significant in certain cancers . It has also shown some activity against bromodomains .Wissenschaftliche Forschungsanwendungen

Anxiolytic or Antiepileptic Agents

This compound is part of a class of novel organic compounds which are N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates and ureas. These compounds are useful as anxiolytic or antiepileptic agents .

BRD4 Bromodomain Inhibitors

The compound has been studied for its potential as a bromodomain inhibitor. Bromodomains are promising therapeutic targets for treating various diseases, including cancers. The compound has been shown to inhibit BRD4, a well-studied target in this field .

Thermostable Energetic Materials

Compounds with a similar structure, such as 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, have been synthesized and studied for their potential as very thermostable energetic materials .

Receptor Tyrosine Kinase Inhibitors

Although not directly related to the compound , compounds with similar structures have been studied for their potential as inhibitors of receptor tyrosine kinases .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to be useful as anxiolytic or antiepileptic agents , suggesting that they may interact with GABA receptors or voltage-gated sodium channels, which are common targets for these types of drugs.

Mode of Action

Based on its potential use as an anxiolytic or antiepileptic agent , it can be hypothesized that it may enhance the action of inhibitory neurotransmitters, reduce neuronal excitability, or interfere with the propagation of seizure activity in the brain.

Biochemical Pathways

If it acts as an anxiolytic or antiepileptic agent , it may be involved in modulating the GABAergic system or sodium ion channels, which play crucial roles in neuronal signaling.

Result of Action

If it acts as an anxiolytic or antiepileptic agent , it may help to reduce anxiety or prevent seizures by modulating neuronal activity.

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N6O3/c26-19(15-10-17(28-24-15)16-5-2-8-27-16)21-13-4-1-3-12(9-13)14-6-7-18-22-20-11-25(18)23-14/h1-11H,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZQGDIXKVBEPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

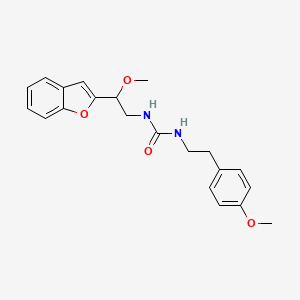

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2911126.png)

![(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2911129.png)

![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)

![Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride](/img/structure/B2911134.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2911137.png)

![(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2911138.png)

![1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2911141.png)

![N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911147.png)